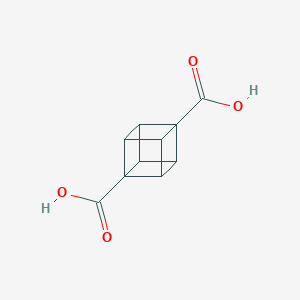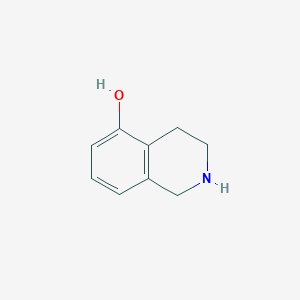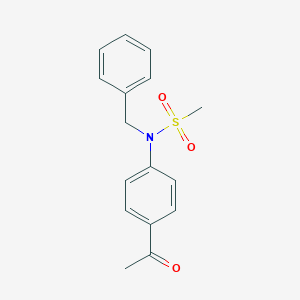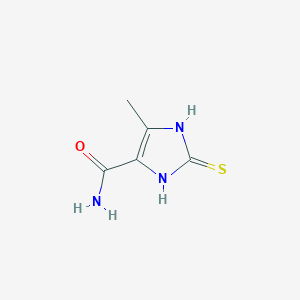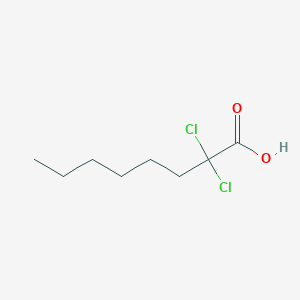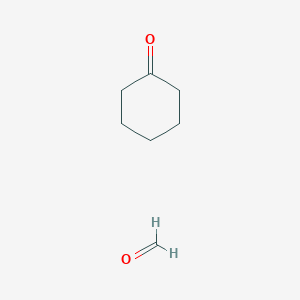
Cyclohexanone;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with cyclohexanone is a compound formed by the polymerization of formaldehyde and cyclohexanone. This polymer is commonly used as a resin in various industries, including adhesives, coatings, and plastics . It exhibits excellent thermal stability and mechanical properties, making it suitable for applications requiring high heat resistance and strength . Additionally, it is known for its good chemical resistance and low toxicity .
Méthodes De Préparation
The preparation of formaldehyde, polymer with cyclohexanone involves the polymerization of formaldehyde and cyclohexanone. The process typically includes the following steps :
Reactants: Cyclohexanone and formaldehyde are added into a reacting kettle.
Catalysts: Catalysts are added under continuous stirring.
Reaction Completion: After the reaction is complete, cyclohexanone extraction resin is added.
Separation: The lower layer water phase is separated by stirring and standing.
Absorption: Materials are transmitted to an absorption tower, and carbon dioxide is introduced into the lower part of the absorption tower.
Evaporation: The materials are transmitted into a plate-type membrane evaporator to be evaporated in vacuum, and the cyclohexanone is recovered for reuse.
This method has advantages such as less corrosion of equipment, short reaction time, easy control of the neutralizing endpoint, less environmental pollution, and stable operation .
Analyse Des Réactions Chimiques
Formaldehyde, polymer with cyclohexanone undergoes various chemical reactions, including :
Oxidation: The polymer can be oxidized to introduce oxygen functional groups such as cyclic ketonic, quinone carbonyl, and hydroquinone on the surface of the polymer.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.
Polymerization: The polymer can further polymerize with other compounds, such as epoxy resins, to form copolymers.
Common reagents and conditions used in these reactions include oxidizing agents like dioxygen and catalysts for polymerization reactions . Major products formed from these reactions include modified polymers with enhanced properties.
Applications De Recherche Scientifique
Formaldehyde, polymer with cyclohexanone has a wide range of scientific research applications :
Chemistry: It is used as a resin in the production of adhesives, coatings, and plastics. It is also used as a coating additive and free radical photoinitiator.
Biology: The polymer is used in the preparation of complex 3D structures and as an adhesive in multilayered laminated sheets.
Medicine: It is used in the development of medical devices and equipment due to its excellent thermal stability and mechanical properties.
Industry: The polymer is used in the production of high-performance materials, such as glass fiber reinforced composites and unsaturated polyester resins.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with cyclohexanone involves its interaction with various molecular targets and pathways . The polymer’s surface contains abundant oxygen functional groups, such as cyclic ketonic, quinone carbonyl, and hydroquinone, which contribute to its catalytic properties. These functional groups facilitate reactions such as the hydroxylation of benzene to phenol, where the polymer acts as a metal-free catalyst .
Comparaison Avec Des Composés Similaires
Formaldehyde, polymer with cyclohexanone can be compared with other similar compounds, such as :
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group. It is used as a precursor to nylon and has a sweet odor reminiscent of benzaldehyde.
Tannin-cyclohexanone formaldehyde resin: An environmentally friendly resin modified with tannin, which has higher decomposition temperature and improved properties compared to cyclohexanone formaldehyde resin.
The uniqueness of formaldehyde, polymer with cyclohexanone lies in its excellent thermal stability, mechanical properties, and chemical resistance, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
108334-37-8 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
cyclohexanone;formaldehyde |
InChI |
InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |
Clé InChI |
CJTRGWNHVKRZEB-UHFFFAOYSA-N |
SMILES |
C=O.C1CCC(=O)CC1 |
SMILES canonique |
C=O.C1CCC(=O)CC1 |
Synonymes |
cyclohexanone condensate resin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


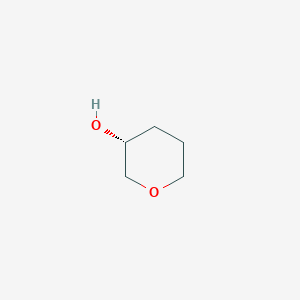
![4-[(4-Aminophenyl)sulfonyl]phloroglucinol](/img/structure/B28594.png)
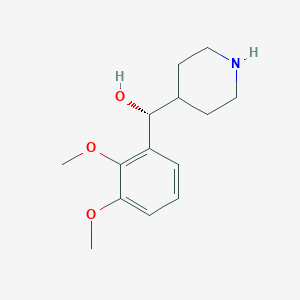
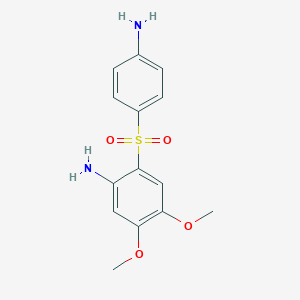
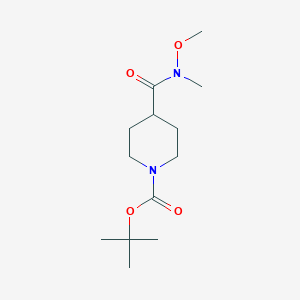
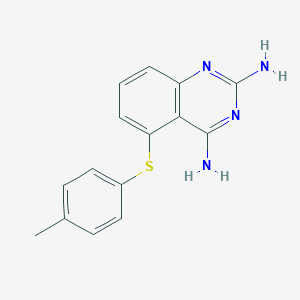
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
![(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate](/img/structure/B28612.png)
